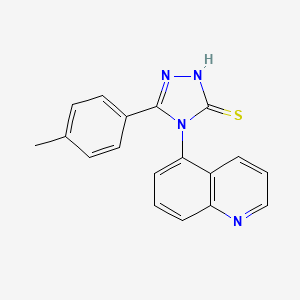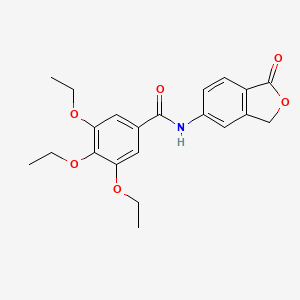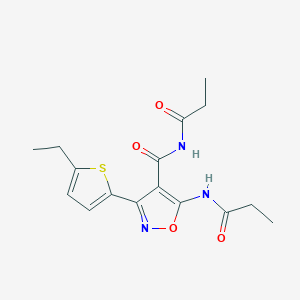![molecular formula C17H20ClF2N3O2S B14943620 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a chlorodifluoromethoxyphenyl group and an imidazole-thioacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form imidazole derivatives.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines to produce imidazole compounds.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions often result in the formation of major products such as oxidized imidazole derivatives, reduced thioacetamide compounds, and substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole core structure and exhibit similar biological activities.
Thioacetamide derivatives: These compounds contain the thioacetamide moiety and are known for their diverse chemical reactivity.
Phenyl derivatives: These compounds feature the phenyl group and are widely used in various chemical and biological applications.
Propriétés
Formule moléculaire |
C17H20ClF2N3O2S |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H20ClF2N3O2S/c1-10(2)8-14-11(3)21-16(23-14)26-9-15(24)22-12-4-6-13(7-5-12)25-17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
NJIHZVKFGYGBFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943545.png)

![ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)

![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B14943563.png)
![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)
![1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B14943581.png)


![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
![N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943618.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)
